Benzyl benzenesulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

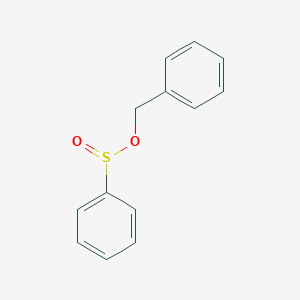

Benzyl benzenesulfinate is a chemical compound that is commonly used in scientific research. It is also known as benzyl phenylsulfinate or diphenylmethyl sulfinate. This compound is a sulfinate ester that is used in organic synthesis and as a reagent in analytical chemistry. It has a wide range of applications in research and is a useful tool for scientists in various fields.

Applications De Recherche Scientifique

Inhibition of Oxidation by Tyrosinase : Benzyl benzenesulfinate has been shown to inhibit the oxidation of various o-dihydroxy-phenols and trihydroxyphenols by tyrosinase, an enzyme involved in melanin synthesis. It's particularly effective in inhibiting the oxidation to pigmented products of o-dihydroxyphenols compared to trihydroxyphenols (Kahn, Ben-Shalom, & Zakin, 1999).

Synthesis of Sulfonamides : In chemical research, benzyl benzenesulfinate is utilized in the synthesis of sulfonamides, which are crucial intermediates in drug synthesis. A novel method involving a domino dehydrogenation-condensation-hydrogenation sequence of alcohols and sulfonamides using a nanostructured catalyst was developed, highlighting the importance of benzyl benzenesulfinate in creating sulfonamide derivatives (Shi et al., 2009).

Synthesis of Privileged Scaffolds : Benzyl benzenesulfinate has been used as a key intermediate in solid-phase synthesis for producing diverse privileged scaffolds. This includes unusual rearrangements yielding a variety of structures, showcasing its versatility in chemical transformations (Fülöpová & Soural, 2015).

Electro-Organic Synthesis : The compound plays a role in the electro-organic synthesis of new sulfone derivatives. The electrochemical oxidation of catechols in the presence of benzyl benzenesulfinate in aqueous solutions has been studied, leading to the formation of sulfone derivatives through Michael addition (Nematollahi & Rahchamani, 2002).

Catalysis of Hydrolysis Reactions : In the field of catalysis, benzyl benzenesulfinate has shown potential in catalyzing the hydrolysis of phenyl benzenesulfinate. This process is notably accelerated by various base components, indicating its role in enhancing the efficiency of such reactions (Okuyama, 1996).

Synthesis of Isoquinoline Derivatives : Benzyl benzenesulfinate is used in synthesizing isoquinoline derivatives. Through a radical cyclization strategy, this compound enables the synthesis of these derivatives, which are valuable in drug discovery (Tang et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

benzyl benzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-16(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSQMEFZVYAYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl benzenesulfinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)

![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)